4-(Cyclopropylamino)-3-nitrobenzaldehyde
Description
4-(Cyclopropylamino)-3-nitrobenzaldehyde is an aromatic aldehyde derivative featuring a nitro group at the 3-position and a cyclopropylamino group at the 4-position of the benzene ring. The compound’s structure combines electron-withdrawing (nitro) and sterically constrained (cyclopropylamino) substituents, which influence its chemical reactivity and biological interactions. The aldehyde group at the 1-position enhances its utility as a synthetic intermediate in pharmaceutical and materials chemistry .
Key properties include:
- Molecular formula: C₁₀H₁₀N₂O₃
- Functional groups: Nitro (-NO₂), cyclopropylamino (-NH-C₃H₅), and aldehyde (-CHO).
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
4-(cyclopropylamino)-3-nitrobenzaldehyde |
InChI |
InChI=1S/C10H10N2O3/c13-6-7-1-4-9(11-8-2-3-8)10(5-7)12(14)15/h1,4-6,8,11H,2-3H2 |
InChI Key |
VGIFSHCWHLLVPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations: Amino Group Modifications
| Compound Name | Structural Features | Key Differences from Target Compound | Biological Activity/Applications | Reference |
|---|---|---|---|---|
| 4-(Dimethylamino)-3-nitrobenzaldehyde | Dimethylamino (-N(CH₃)₂) at 4-position | Electron-donating dimethylamino vs. cyclopropylamino; higher solubility | Broader reactivity in synthesis; potential neuroactive properties | |
| 4-(Ethylamino)-3-nitrobenzoic acid | Ethylamino (-NHCH₂CH₃) at 4-position; carboxylic acid instead of aldehyde | Alkyl chain increases hydrophobicity; carboxylic acid enhances ionic interactions | Antimicrobial activity; enzyme inhibition |
Ring Size and Type Modifications
| Compound Name | Structural Features | Key Differences from Target Compound | Biological Activity/Applications | Reference |
|---|---|---|---|---|
| 4-(Azetidin-1-yl)-3-nitrobenzaldehyde | Azetidine (4-membered N-ring) at 4-position | Smaller, more strained ring; altered hydrogen-bonding capacity | Enhanced reactivity in nucleophilic additions; antimicrobial properties | |
| 4-(Cyclopentylamino)-3-nitrobenzamide | Cyclopentylamino (-NH-C₅H₉) at 4-position; benzamide core | Larger, flexible ring; amide instead of aldehyde | Kinase inhibition; improved metabolic stability |
Functional Group Variations
| Compound Name | Structural Features | Key Differences from Target Compound | Biological Activity/Applications | Reference |
|---|---|---|---|---|
| 3-Cyclopropoxy-4-nitrobenzaldehyde | Cyclopropoxy (-O-C₃H₅) at 3-position; nitro at 4-position | Ether linkage vs. amino group; positional isomerism | Lower hydrogen-bonding capacity; moderate antimicrobial activity | |
| 4-(Cyclopropylamino)-3-nitropyridine | Pyridine core instead of benzene; aldehyde replaced by pyridine N | Aromatic N alters electronic distribution; no aldehyde group | Moderate kinase inhibition |
Analysis : The aldehyde group in the target compound enables diverse reactivity (e.g., Schiff base formation), distinguishing it from pyridine or ether-based analogs .
Positional Isomerism and Core Modifications
Analysis: The 4-cyclopropylamino substitution in the target compound optimizes steric and electronic effects compared to unsubstituted nitrobenzaldehydes or overly complex derivatives .
Research Findings and Implications
- Synthetic Utility : The aldehyde group facilitates use in condensation reactions, making it valuable for synthesizing imines or heterocycles .
- Contradictions : Larger rings (e.g., cyclopentyl) may improve metabolic stability but reduce target selectivity compared to cyclopropyl .
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